1-[(7-hexyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)methyl]piperidine-4-carboxamide
Description
1-[(7-Hexyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)methyl]piperidine-4-carboxamide is a purine-2,6-dione derivative characterized by a hexyl chain at the 7-position of the purine core and a piperidine-4-carboxamide moiety linked via a methyl group at the 8-position. The purine scaffold is substituted with 1,3-dimethyl groups and 2,6-diketone functionalities, which are critical for its structural and electronic properties.
The piperidine-4-carboxamide group contributes to hydrogen-bonding interactions, which may influence receptor binding or solubility.
Properties
IUPAC Name |
1-[(7-hexyl-1,3-dimethyl-2,6-dioxopurin-8-yl)methyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N6O3/c1-4-5-6-7-10-26-15(13-25-11-8-14(9-12-25)17(21)27)22-18-16(26)19(28)24(3)20(29)23(18)2/h14H,4-13H2,1-3H3,(H2,21,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHEZQUMZYOLSEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCC(CC3)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-[(7-hexyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)methyl]piperidine-4-carboxamide is a complex organic compound notable for its potential biological activity. This compound features a purine base modified with various functional groups that may interact with biological systems in significant ways. The focus of this article is to explore the biological activity of this compound through various studies and data.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 390.5 g/mol. Its structure includes a piperidine ring and a purine derivative, which are known to exhibit various pharmacological effects.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 390.5 g/mol |
| Functional Groups | Piperidine, Purine |
| IUPAC Name | 1-{[1,3-dimethyl-2,6-dioxo-7-(3-methylbutyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}piperidine-4-carboxamide |
The biological activity of this compound can be attributed to its interaction with specific molecular targets such as enzymes and receptors. The purine structure allows it to participate in nucleotide-binding interactions, while the piperidine moiety may influence neurotransmitter systems. The presence of the hexyl group may enhance lipophilicity, potentially affecting cellular uptake and distribution.
Antibacterial Activity
Preliminary studies have indicated that compounds similar to this compound exhibit antibacterial properties. For instance:
- Study Findings : A series of synthesized compounds showed moderate to strong antibacterial activity against strains such as Salmonella typhi and Bacillus subtilis.
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on key enzymes:
| Enzyme | Inhibition Type | IC50 Value |
|---|---|---|
| Acetylcholinesterase (AChE) | Strong Inhibitor | 0.63 ± 0.001 μM |
| Urease | Strong Inhibitor | 2.14 ± 0.003 μM |
These findings suggest that the compound may be useful in developing treatments for conditions influenced by these enzymes.
Binding Affinity Studies
Studies involving bovine serum albumin (BSA) binding have demonstrated that the compound interacts effectively with serum proteins, which can affect its bioavailability and pharmacokinetics.
Case Studies
Several case studies have highlighted the therapeutic potential of compounds structurally related to this compound:
- Anticancer Activity : Research indicates that related purine derivatives exhibit significant anticancer properties by modulating cell signaling pathways involved in proliferation and apoptosis.
- Neurological Effects : Some studies suggest that piperidine derivatives can influence neurotransmitter levels and may be beneficial in treating neurodegenerative diseases.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Molecular Data
Anti-Inflammatory Activity
- Target Compound vs. Analogs : highlights that purine-2,6-dione derivatives with terminal amide groups (e.g., compounds 6, 8–11) exhibit significant anti-inflammatory effects in carrageenan-induced edema and zymosan-induced peritonitis models. The target compound’s piperidine-4-carboxamide group aligns with these active analogs, suggesting comparable TNF-α suppression and neutrophil inhibition .
- Impact of Substituents: The hexyl chain in the target compound may improve pharmacokinetics (e.g., longer half-life) compared to shorter alkyl or aromatic groups (e.g., 3-methylbenzyl in ) due to increased lipophilicity.
Antioxidant Activity
Key Research Findings
Amide vs.
Substituent Effects : Aromatic groups (e.g., 3-methylbenzyl in ) may enhance π-π stacking in receptor binding, while alkyl chains (hexyl) could improve membrane penetration. Direct comparative studies are needed to validate these hypotheses .
TNF-α Suppression : compounds with amide groups reduced plasma TNF-α levels by up to 40% in endotoxemia models, a trait likely shared by the target compound due to structural homology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
